molecular formula C12H9NO2 B1270893 (2-Hydroxypyridin-3-yl)(phenyl)methanone CAS No. 27039-12-9

(2-Hydroxypyridin-3-yl)(phenyl)methanone

Cat. No. B1270893
CAS RN: 27039-12-9
M. Wt: 199.2 g/mol
InChI Key: LEXQPRKPXBSYRS-UHFFFAOYSA-N
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Description

(2-Hydroxypyridin-3-yl)(phenyl)methanone is a type of chemical entity . It is a chemical compound with the molecular formula C12H9NO2. Its molecular weight is 199.2 g/mol.

Scientific Research Applications

Synthesis of Aromatic Ketones

Aromatic ketones are important pharmaceutical intermediates, especially the pyridin-2-yl-methanone motifs . “(2-Hydroxypyridin-3-yl)(phenyl)methanone” can be synthesized through the oxidation of Csp3-H . This process is catalyzed by transition metals and has gained extensive attention in recent years .

Copper Catalysis

The compound can be used in copper-catalyzed synthesis of pyridin-2-yl-methanones from pyridin-2-yl-methanes . This process involves a direct Csp3-H oxidation approach with water under mild conditions .

Protein Tyrosine Kinase Inhibitory Activity

“(2-Hydroxypyridin-3-yl)(phenyl)methanone” derivatives have shown promising in vitro protein tyrosine kinase inhibitory activity . This activity is crucial in regulating a number of cellular functions, such as proliferation, growth, differentiation, death, and various regulatory mechanisms .

Anticancer Research

Protein kinases play an important role as cell function regulators in signal transduction pathways . Dysfunctional growth factor receptor tyrosine kinases can result in inappropriate mitogenic signaling, which is associated with a variety of tumor types . Therefore, “(2-Hydroxypyridin-3-yl)(phenyl)methanone” and its derivatives could potentially be used in anticancer research .

Pharmaceutical Intermediates

As mentioned earlier, aromatic ketones are important pharmaceutical intermediates . Therefore, “(2-Hydroxypyridin-3-yl)(phenyl)methanone” could potentially be used in the synthesis of various pharmaceuticals .

Environmental Research

The compound’s role in water-involving oxidation reactions provides new insights for environmental research . The study of these reactions could potentially lead to the development of more environmentally friendly chemical processes .

Mechanism of Action

Target of Action

It is known that indole derivatives, which share a similar structure, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For instance, indole derivatives are known to inhibit the activity of certain enzymes, thereby affecting the biochemical pathways within the cell .

Biochemical Pathways

These include pathways related to inflammation, cancer, HIV, oxidative stress, microbial growth, tuberculosis, diabetes, malaria, and cholinesterase . The downstream effects of these interactions can lead to changes in cellular function and overall health.

Result of Action

Based on the known effects of similar compounds, it can be inferred that the compound may have a range of effects, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (2-Hydroxypyridin-3-yl)(phenyl)methanone. For instance, the presence of water has been shown to participate in the reaction of similar compounds, offering oxygen for the process with a palladium catalyst . This suggests that environmental conditions, such as the presence of water and certain catalysts, can influence the action of the compound.

properties

IUPAC Name

3-benzoyl-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO2/c14-11(9-5-2-1-3-6-9)10-7-4-8-13-12(10)15/h1-8H,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEXQPRKPXBSYRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50355810
Record name (2-hydroxypyridin-3-yl)(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50355810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Hydroxypyridin-3-yl)(phenyl)methanone

CAS RN

27039-12-9
Record name (2-hydroxypyridin-3-yl)(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50355810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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